molecular formula C16H17N3O B14073741 (R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B14073741
M. Wt: 267.33 g/mol
InChI Key: NBPTUEULCRKYIH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids, vitamins, and coenzymes. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .

Industrial Production Methods

For industrial-scale production, a one-pot coupling method is often preferred due to its operational simplicity and high efficiency. This method involves the coupling of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid . This approach yields high amounts of the desired compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of key enzymes. For instance, it inhibits dihydrofolate reductase with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing cell death in rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine: An antiviral drug used to treat HIV.

    Stavudine: Another antiviral drug used in HIV treatment.

    5-Fluorouracil: A chemotherapy medication used to treat cancer.

    Methotrexate: Used to treat cancer and autoimmune diseases.

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

Uniqueness

®-5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its unique structure that combines a pyrimidine ring with a pyrrolo ring, enhancing its biological activity and specificity towards certain enzymes. This structural uniqueness makes it a promising candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

5,6-dimethyl-7-[(1R)-1-phenylethyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20)/t12-/m1/s1

InChI Key

NBPTUEULCRKYIH-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(N(C2=C1C(=O)NC=N2)[C@H](C)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C

Origin of Product

United States

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